molecular formula C10H9IN2O3S B8635128 methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate

methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate

Cat. No. B8635128
M. Wt: 364.16 g/mol
InChI Key: YAOPVMHNKVCZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06963000B2

Procedure details

(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester (31.0 g, 130 mmol) and sodium acetate (32.3 g, 394 mmol) are dissolved in 400 ml of glacial acetic acid and slowly treated with iodine monochloride (13.5 ml, 264 mmol) at 0° C. The reaction mixture is then slowly warmed to room temperature and stirred for 15 hours. After addition of water (1.31), the formed precipitate is filtered off and washed with water. The filter cake is then dissolved in a minimal amount of tetrahydrofarane (about 150 ml) and decolorized with 1M aqueous sodium thiosulfate. The product is precipitated by the addition of water (about 2.0 l), filtered off and dried at 60° C. for 12 hours. 42.3 g (89%) white solid. MS: m/e=364 (M+).
Name
(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[NH:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:8]=2[N:9]=1.C([O-])(=O)C.[Na+].[I:22]Cl.O>C(O)(=O)C>[CH3:1][O:2][C:3](=[O:16])[NH:4][C:5]1[S:6][C:7]2[C:13]([I:22])=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:8]=2[N:9]=1 |f:1.2|

Inputs

Step One
Name
(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
31 g
Type
reactant
Smiles
COC(NC=1SC2=C(N1)C(=CC=C2)OC)=O
Name
Quantity
32.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
ICl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed precipitate is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake is then dissolved in a minimal amount of tetrahydrofarane (about 150 ml)
CUSTOM
Type
CUSTOM
Details
The product is precipitated by the addition of water (about 2.0 l)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
COC(NC=1SC2=C(N1)C(=CC=C2I)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.